molecular formula C11H20Cl3N3 B6156200 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride CAS No. 917373-62-7

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

Cat. No. B6156200
CAS RN: 917373-62-7
M. Wt: 300.7
InChI Key:
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Description

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride, commonly referred to as 2P-PY-E-1-AT, is a synthetic compound that has recently gained attention for its potential applications in a variety of scientific fields. This compound belongs to the group of pyrrolidine derivatives, which are a type of heterocyclic organic compounds that contain nitrogen and a five-membered ring. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

2P-PY-E-1-AT has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various bioactive compounds, including pyrrolidine derivatives, which have been studied for their potential use in the treatment of a variety of diseases. It has also been used in the synthesis of peptides and peptide-like molecules, which have been studied for their potential use in the development of novel therapeutic agents. In addition, 2P-PY-E-1-AT has been studied for its potential use in the synthesis of small molecules, which have been studied for their potential use in the development of drugs for the treatment of cancer, Alzheimer’s disease, and other diseases.

Mechanism of Action

The mechanism of action of 2P-PY-E-1-AT is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of the neurotransmitter dopamine. It is thought that the inhibition of TH by 2P-PY-E-1-AT leads to the accumulation of dopamine in the brain, which can lead to an increased concentration of dopamine in the synaptic cleft, resulting in an increased response to stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2P-PY-E-1-AT are not yet fully understood. However, it has been shown to have neuroprotective and antidepressant effects in animal models. It has also been shown to have anticonvulsant and anti-inflammatory effects in animal models. In addition, it has been shown to have neuroprotective and neuroregenerative effects in animal models.

Advantages and Limitations for Lab Experiments

2P-PY-E-1-AT has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it has a relatively low toxicity and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a relatively short shelf-life, which can limit its use in experiments that require long-term storage.

Future Directions

The potential future directions for 2P-PY-E-1-AT include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in the development of novel therapeutic agents. In addition, further research into its potential applications in medicinal chemistry, biochemistry, and pharmacology is warranted. Finally, further research into its potential use in the synthesis of small molecules is also needed.

Synthesis Methods

2P-PY-E-1-AT is synthesized using a two-step process. In the first step, the compound is synthesized from the reaction of 2-pyridin-3-yl-2-pyrrolidin-1-yl)ethan-1-amine and trihydrochloride. The reaction is carried out in a mixture of dichloromethane and anhydrous potassium carbonate at room temperature for two hours. In the second step, the compound is purified through column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine to form 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, which is then reacted with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Pyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the trihydrochloride salt of 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine." ] }

CAS RN

917373-62-7

Product Name

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7

Purity

95

Origin of Product

United States

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